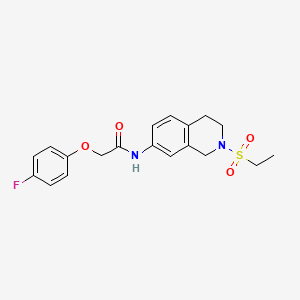

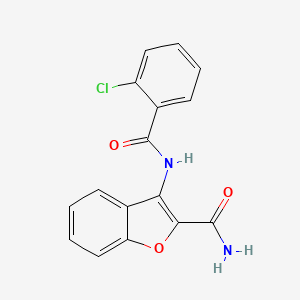

![molecular formula C24H26N2O4 B2430394 2-(2-(Diethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886155-74-4](/img/structure/B2430394.png)

2-(2-(Diethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-(Diethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a chromeno[2,3-c]pyrrole core, which is a type of heterocyclic compound . Heterocyclic compounds are a class of organic compounds that contain a ring structure made up of at least two different elements. One of the elements is always carbon, and the other element is typically a non-carbon atom such as nitrogen, oxygen, or sulfur .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a chromeno[2,3-c]pyrrole core, which is a fused ring system containing a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) and a chromene ring (a fused six-membered benzene ring and a three-membered heterocycle containing one oxygen atom) .Scientific Research Applications

Application in Polymer Solar Cells

A novel n-type conjugated polyelectrolyte, featuring a diketopyrrolopyrrole (DPP) backbone, demonstrates potential for use in polymer solar cells as an electron transport layer. This material, due to its electron-deficient nature and planar structure, shows high conductivity and electron mobility. Its ability to create an interfacial dipole moment can significantly reduce the work function of ITO, improving energy alignment in the device and enhancing electron extraction (Hu et al., 2015).

Chemosensors for Metal Ions

The compound has been studied in the synthesis and characterization of chemosensors, particularly for transition metal ions. These ligands demonstrate remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This highlights its potential use in detecting and quantifying specific metal ions in various mixtures (Gosavi-Mirkute et al., 2017).

Development of Fused Heterocyclic Compounds

Research has explored the creation of polyfunctional fused heterocyclic compounds, where derivatives of the compound have been used. These studies have led to the synthesis of various complex molecular structures with potential applications in pharmaceuticals and material science (Hassaneen et al., 2003).

Synthesis of Fluorescent Probes

The compound's derivatives have been used to create novel fluorescent probes. These probes utilize intramolecular proton transfer phenomena and have significant potential in various applications, including biological and chemical sensing due to their sensitive response to environmental changes (Pivovarenko et al., 2002).

Synthesis of Organic Optoelectronic Materials

Diketopyrrolopyrrole derivatives, related to the compound, have been synthesized and evaluated for their potential in creating novel organic optoelectronic materials. These materials demonstrate significant shifts in absorption and emission spectra based on the substituents, indicating their potential use in various optoelectronic applications (Zhang et al., 2014).

Properties

IUPAC Name |

2-[2-(diethylamino)ethyl]-6-methoxy-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-4-25(5-2)13-14-26-21(16-9-7-6-8-10-16)20-22(27)18-12-11-17(29-3)15-19(18)30-23(20)24(26)28/h6-12,15,21H,4-5,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMRUHIOLSXDFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

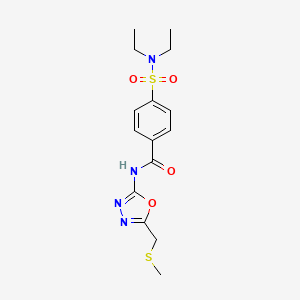

![5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile](/img/structure/B2430314.png)

![2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B2430315.png)

![N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430316.png)

![rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2430317.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-chlorobenzoate](/img/structure/B2430320.png)

![8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430324.png)

![2,6-dichloro-N-[(6-chloropyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2430326.png)

![2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430328.png)